molecular formula C18H21BrClN3OS2 B2933569 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216459-95-8

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2933569
M. Wt: 474.86
InChI Key: MQKMSRSWHVVCMD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactions

Research has been conducted on the synthesis and chemical reactions of compounds with structural similarities, highlighting the versatility and potential applications of these molecules in medicinal chemistry and material science. For example, studies on the pharmacologically active benzo[b]thiophen derivatives and their amines and thiouronium salts synthesis provide insights into the chemical reactivity and potential therapeutic applications of these compounds (Chapman, Clarke, Gore, & Sharma, 1971). Similarly, research on the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens highlights innovative synthetic routes and the generation of new chemical entities with potential pharmaceutical applications (Chapman, Clarke, Ewing, & Saraf, 1968).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiophene derivatives, demonstrating the potential of these compounds in developing new antibacterial and antifungal agents. Research on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives showcases the bioactivity of these molecules against various microbial strains, suggesting their utility in addressing antibiotic resistance issues (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Pharmacological Potential

The pharmacological properties of benzo[b]thiophen derivatives have also been a subject of research, with studies examining their potential in various therapeutic areas. For instance, the investigation of pharmacologically active benzo[b]thiophen derivatives for their preliminary pharmacological study indicates the exploration of these compounds for potential medicinal applications (Chapman, Clarke, Gore, & Sharma, 1971).

Safety And Hazards

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Future Directions

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Please consult a qualified chemist or a reliable database for more specific information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3OS2.ClH/c1-11-5-6-13-16(12(11)2)20-18(25-13)22(10-9-21(3)4)17(23)14-7-8-15(19)24-14;/h5-8H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKMSRSWHVVCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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